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Compound of Interest

Compound Name: Copper tungstate

Cat. No.: B8023041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and

crystallographic parameters of copper tungstate, a compound of significant interest in

materials science, catalysis, and potentially in drug development due to its diverse

physicochemical properties. This document details the structural characteristics of the two

primary forms, copper(II) tungstate (CuWO₄) and copper(I) tungstate (Cu₂WO₄), supported by

quantitative data, experimental methodologies, and structural visualizations.

Introduction to Copper Tungstate
Copper tungstate exists in two main oxidation states, leading to distinct crystal structures and

properties. Copper(II) tungstate (CuWO₄) is an n-type semiconductor known for its applications

in photocatalysis and gas sensing.[1][2] In contrast, copper(I) tungstate (Cu₂WO₄) is a p-type

semiconductor, which has been less extensively studied.[3] The structural framework of these

materials is fundamental to understanding their electronic and chemical behaviors.

Crystal Structure of Copper(II) Tungstate (CuWO₄)
The most stable and commonly reported phase of copper(II) tungstate at ambient conditions is

a distorted wolframite-type triclinic structure, often referred to as α-CuWO₄.[1]

Space Group and Crystal System:

Crystal System: Triclinic[4]
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Space Group: P-1[1][2]

Structural Description: The crystal structure of α-CuWO₄ is characterized by a three-

dimensional network of distorted octahedra.[1] Both copper (Cu²⁺) and tungsten (W⁶⁺) ions are

octahedrally coordinated to six oxygen (O²⁻) atoms, forming CuO₆ and WO₆ octahedra,

respectively.[1][5] These octahedra share both corners and edges.[1] The significant distortion

from a more symmetrical structure is primarily attributed to the Jahn-Teller effect of the d⁹ Cu²⁺

ion.[1][6]

Quantitative Crystallographic Data for CuWO₄:

Parameter Value Reference

Lattice Parameters

a 4.73 Å [5]

b 4.98 Å [5]

c 5.93 Å [5]

α 87.07° [5]

β 83.25° [5]

γ 86.62° [5]

Unit Cell Volume 138.28 Å³ [5]

Space Group P-1 [1][2][7]

Crystal System Triclinic [1][4]

Coordination Environment:

W⁶⁺: Bonded to six O²⁻ atoms in distorted WO₆ octahedra, with W-O bond distances ranging

from 1.82 Å to 2.14 Å.[5]

Cu²⁺: Bonded to six O²⁻ atoms in distorted CuO₆ octahedra, with Cu-O bond distances

ranging from 1.93 Å to 2.50 Å.[5]
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Crystal Structure of Copper(I) Tungstate (Cu₂WO₄)
The crystal structure of copper(I) tungstate has been a subject of debate, with computational

studies providing significant insights.

Space Group and Crystal System:

Crystal System: Triclinic[8]

Proposed Space Groups: P1 and P-1[3][8]

Structural Description: A detailed computational study has suggested that the triclinic P1 space

group is the most likely structure for Cu₂WO₄.[8] In this arrangement, the copper atoms exhibit

two distinct coordination geometries: a distorted T-shape and a linear coordination with oxygen

atoms.[3][8] The previously proposed P-1 structure is thought to relax into an arrangement very

close to the P1 structure.[3]

Quantitative Crystallographic Data for Cu₂WO₄ (Computed):

Parameter P1 Space Group P-1 Space Group Reference

Lattice Parameters [8]

a 6.91 Å 5.86 Å [8]

b 7.03 Å 6.94 Å [8]

c 7.57 Å 7.64 Å [8]

α 64.99° 114.99° [8]

β 79.54° 100.10° [8]

γ 86.84° 102.30° [8]

Coordination Environment (P1 model):

Some Cu⁺ ions are linearly coordinated by two oxygen atoms with Cu-O distances of 1.84–

1.98 Å.[8]
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Other Cu⁺ ions are coordinated to three oxygen atoms in a distorted T-shaped geometry with

Cu-O distances of 1.86–1.89 Å.[3]

Experimental Protocols
The determination of the crystal structure of copper tungstate compounds relies on synthesis

followed by crystallographic analysis.

A. Synthesis Methodologies
1. Solid-State Reaction (for CuWO₄):

Protocol: High-purity powders of copper(II) oxide (CuO) and tungsten(VI) oxide (WO₃) are

mixed in a 1:1 molar ratio. The mixture is ground thoroughly in an agate mortar to ensure

homogeneity. The resulting powder is then calcined in an alumina crucible at temperatures

ranging from 700°C to 900°C for several hours in air. Multiple grinding and calcination steps

may be necessary to achieve a single-phase product.[2]

2. Hydrothermal Synthesis (for CuWO₄):

Protocol: Stoichiometric amounts of a copper salt (e.g., Cu(NO₃)₂·3H₂O) and a tungstate salt

(e.g., Na₂WO₄·2H₂O) are dissolved in deionized water. The pH of the solution is adjusted,

typically to an acidic or neutral value. The solution is then transferred to a Teflon-lined

stainless-steel autoclave and heated to a temperature between 160°C and 200°C for a

period of 12 to 48 hours. After cooling to room temperature, the precipitate is collected by

centrifugation, washed with deionized water and ethanol, and dried in an oven.[2]

3. Arc-Melting Synthesis (for Cu₂WO₄):

Protocol: This method involves the direct reaction of precursor powders under an inert

atmosphere. Powders of copper(I) oxide (Cu₂O) and tungsten(VI) oxide (WO₃) are mixed

and pressed into a pellet. The pellet is placed in a water-cooled copper hearth within an arc-

melting furnace. The chamber is evacuated and backfilled with a high-purity inert gas, such

as argon. A high current is passed through a tungsten electrode to generate an arc, which

melts the pellet. The sample is rapidly cooled, yielding the crystalline product. This method is

particularly effective for producing pure, crystalline Cu₂WO₄.[3][8]
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B. Crystallographic Analysis
1. Powder X-ray Diffraction (XRD) and Rietveld Refinement:

Protocol: The crystal structure and lattice parameters are determined using powder X-ray

diffraction. The synthesized copper tungstate powder is finely ground and mounted on a

sample holder. The XRD pattern is recorded using a diffractometer with a monochromatic X-

ray source (typically Cu Kα radiation). Data is collected over a 2θ range, for example, from

10° to 80°, with a defined step size. The resulting diffraction pattern is then analyzed using

the Rietveld refinement method. This technique involves fitting a calculated diffraction profile

to the experimental data by refining various parameters, including lattice parameters, atomic

positions, and peak shape parameters, until the difference between the observed and

calculated profiles is minimized.[1]

Visualizations
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Simplified Representation of CuWO4 Crystal Structure
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Caption: Distorted CuO₆ and WO₆ octahedra in CuWO₄.
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Synthesis and Interconversion of Copper Tungstates
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Caption: Relationship between Cu₂WO₄ and CuWO₄.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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